4-methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a structural motif found in urolithins—bioactive metabolites of ellagic acid known for neuroprotective, anti-inflammatory, and antitumor properties . This compound features a 4-methyl group at position 4 and a 4-nitrobenzyloxy substituent at position 2. The nitro group on the benzyl moiety introduces strong electron-withdrawing effects, which may influence its binding affinity and pharmacokinetic properties compared to other alkoxylated derivatives .
Synthesis typically involves coupling intermediates (e.g., 3-hydroxy-6H-benzo[c]chromen-6-one) with halides like 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Characterization via NMR, HRMS, and HPLC confirms structural integrity and purity (>97%) .
Properties
Molecular Formula |
C21H15NO5 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15NO5/c1-13-19(26-12-14-6-8-15(9-7-14)22(24)25)11-10-17-16-4-2-3-5-18(16)21(23)27-20(13)17/h2-11H,12H2,1H3 |
InChI Key |
KIRGQFMSSIULMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxycoumarin and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The mixture is heated to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated through filtration and purification techniques, such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-nitrobenzyl ether group demonstrates reactivity toward nucleophilic substitution under specific conditions. The nitro group's electron-withdrawing nature activates the benzyl position for attack:
General reaction :
Key findings:
-
Ammonolysis : Reaction with NH₃/EtOH at 80°C replaces the nitro group with an amine, yielding 3-[(4-aminobenzyl)oxy] analogs .
-
Thiol substitution : Treatment with NaSH in DMF replaces the nitro group with -SH, forming thioether derivatives .
Reduction Reactions
The nitro group undergoes selective reduction while preserving the chromenone framework:
Catalytic hydrogenation :
-
Conditions: 1 atm H₂, 25°C, 12h → Quantitative conversion to 4-aminobenzyl ether derivatives .
-
Side reaction: Over-reduction of the chromenone carbonyl is suppressed using Pd/C at low temperatures.
Chemical reduction :
Cycloaddition and Heterocycle Formation
The chromenone core participates in [4+2] cycloadditions and heterocycle syntheses:
Diels-Alder reactivity :
-
Reacts with dienophiles (e.g., maleic anhydride) at the α,β-unsaturated ketone site:
Hantzsch-type condensation :
-
With selenourea and phenacyl bromides, forms selenazole-fused chromenones:
Ether Cleavage and Functionalization
The benzyloxy group is cleaved under acidic/basic conditions:
Acidic cleavage (HBr/AcOH) :
-
Produces 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one and 4-nitrobenzyl bromide .
-
Reaction time: 2h at 60°C (yield: 78%).
Basic hydrolysis (NaOH/EtOH) :
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
4-methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Alkoxylated Derivatives
Alkyl chains at position 3 significantly impact biological activity. For example:
- 3-Butoxy-6H-benzo[c]chromen-6-one (1f) : Exhibits potent PDE2 inhibition (IC₅₀ = 3.67 ± 0.47 µM), outperforming the reference inhibitor BAY 60-7550 in vitro .
- 3-Pentyloxy-6H-benzo[c]chromen-6-one (1g) : Shows moderate PDE2 inhibition (IC₅₀ = 34.35 µM), with optimal activity linked to 5-carbon alkoxy chains .
- 3-(Sec-butoxy)-6H-benzo[c]chromen-6-one (1e) : Lower activity (IC₅₀ = 71.23 µM), suggesting steric hindrance reduces efficacy .
| Compound | Substituent (Position 3) | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1f | Butoxy | PDE2 | 3.67 | |
| 1g | Pentyloxy | PDE2 | 34.35 | |
| 4-Methyl-3-[(4-nitrobenzyl)oxy] | 4-Nitrobenzyloxy | Not reported | — | — |
The absence of direct activity data for the 4-nitrobenzyloxy derivative necessitates inferences from structural analogs.
Cholinesterase Inhibitors
7,8,9,10-Tetrahydro-benzo[c]chromen-6-one derivatives demonstrate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition comparable to rivastigmine and donepezil. For example:
- Compound 4a : IC₅₀ = 0.89 µM (AChE) and 1.12 µM (BChE) .
- Compound 5b : IC₅₀ = 1.05 µM (AChE), with in vivo efficacy in passive avoidance tests .
The nitrobenzyl group’s electron-withdrawing nature may enhance π-π stacking with cholinesterase active sites, though this remains speculative without explicit data.
Estrogen Receptor Beta (ERβ) Agonists
6H-Benzo[c]chromen-6-ones with bis-hydroxyl groups at positions 3 and 8 exhibit ERβ selectivity (>100-fold over ERα). For instance:
- Compound 12d : ERβ IC₅₀ = 9.8 nM, ERα IC₅₀ = 1,020 nM .
The nitro substituent’s steric bulk and polarity may disrupt ERβ binding, but derivatives with polar groups (e.g., methoxy) retain activity .
Key Research Findings and Trends
Substituent Length and Lipophilicity : Alkoxy chains with 4–5 carbons (e.g., butoxy, pentyloxy) optimize PDE2 inhibition by fitting hydrophobic pockets .
Electron-Withdrawing Groups : Nitro groups may enhance binding through dipole interactions, though excessive steric bulk (e.g., sec-butoxy) reduces efficacy .
Multi-Target Potential: The scaffold’s versatility allows modulation of PDE2, cholinesterases, and ERβ, suggesting broad therapeutic applications .
Q & A
Basic: What are the common synthetic strategies for synthesizing benzo[c]chromen-6-one derivatives, and how are substituents introduced at the 3-position?
Methodological Answer:
The synthesis of benzo[c]chromen-6-one derivatives typically involves cyclocondensation or Claisen-Schmidt condensation. For example:
- Cyclocondensation : 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes to form the core structure (Scheme 9, ).
- Halide Substitution : Substituents at the 3-position are introduced via nucleophilic substitution. For instance, intermediates derived from 2-bromobenzoic acids and resorcinol (using CuSO₄/NaOH) react with iodomethane or heterocyclic bromides to yield derivatives (Scheme 1, ).
- Etherification : The 4-nitrobenzyloxy group can be added through Williamson ether synthesis, using a nitrobenzyl halide and a hydroxylated benzo[c]chromen-6-one precursor (analogous to methods in ).
Basic: What spectroscopic and chromatographic techniques are essential for characterizing benzo[c]chromen-6-one derivatives?
Methodological Answer:
Key techniques include:
- FTIR : Identifies functional groups (e.g., lactone C=O stretch at ~1700 cm⁻¹) and nitro group vibrations ( ).
- ¹H/¹³C NMR : Confirms substituent positions. For example, the 3-alkoxy group shows distinct proton shifts (δ 4.5–5.5 ppm for –OCH₂–) ( ).
- TLC : Monitors reaction progress using silica gel plates and UV visualization ( ).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns ( ).
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of cholinesterase inhibition in benzo[c]chromen-6-one derivatives?
Methodological Answer:
SAR studies reveal critical structural features:
- Lactone Ring Rigidity : Derivatives with a fixed lactone ring (e.g., 6H-benzo[c]chromen-6-one) show higher acetylcholinesterase (AChE) inhibition than saturated analogs (7,8,9,10-tetrahydro derivatives) due to enhanced planarity ( ).
- Substituent Effects : A 3-alkoxy group with a nitrobenzyl moiety enhances selectivity for AChE over butyrylcholinesterase (BChE). The nitro group’s electron-withdrawing properties improve binding to the catalytic anionic site ( ).
- Spacer Length : A three-carbon chain between the chromenone core and piperazine/piperidine groups optimizes inhibition (IC₅₀ values < 10 µM) by aligning with the enzyme’s gorge topology ( ).
Advanced: How can researchers resolve contradictory data in receptor selectivity assays for benzo[c]chromen-6-one analogs?
Methodological Answer:
Contradictions in receptor selectivity (e.g., ERα vs. ERβ affinity) can arise from:
- Substituent Positioning : Hydroxyl groups at positions 3 and 8 enhance ERβ selectivity ( ). Computational docking (e.g., AutoDock) should validate steric and electronic interactions with receptor subtypes.
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. MCF-7) or ligand concentrations may skew results. Standardize protocols using reference agonists (e.g., estradiol for ERβ) and competitive binding assays ( ).
- Metabolic Stability : Rapid degradation in vitro (e.g., via cytochrome P450 enzymes) can mask true activity. Use hepatic microsome stability assays to adjust experimental timelines ( ).
Advanced: What mechanisms underpin the fluorescence sensing properties of benzo[c]chromen-6-one derivatives for metal ions?
Methodological Answer:
These derivatives act as "ON-OFF" sensors via:
- Photoinduced Electron Transfer (PET) : Iron(III) quenches fluorescence by accepting electrons from the chromenone’s excited state ( ).
- Chelation-Enhanced Fluorescence (CHEF) : Selective binding to Fe³⁺ alters the HOMO-LUMO gap, detectable via emission spectra shifts (e.g., λₑₘ = 450 nm to 480 nm) ( ).
- Validation : Perform titration experiments in acetic acid buffer (pH 4.5–5.5) with varying Fe³⁺ concentrations. Use Stern-Volmer plots to quantify quenching efficiency (Ksv > 10⁴ M⁻¹ indicates high sensitivity) ( ).
Advanced: What high-throughput screening (HTS) models are suitable for evaluating phosphodiesterase II (PDE2) inhibition by benzo[c]chromen-6-one derivatives?
Methodological Answer:
- HTRF Assays : Time-resolved fluorescence resonance energy transfer (HTRF) using cAMP/cGMP analogs quantifies PDE2 activity ( ).
- Cell-Based Models : Stable PDE2-overexpressing HEK293 cells treated with derivatives (1–100 µM) can measure intracellular cAMP/cGMP levels via ELISA ( ).
- Counter-Screening : Test selectivity against PDE1, PDE3, and PDE4 to rule off-target effects ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
